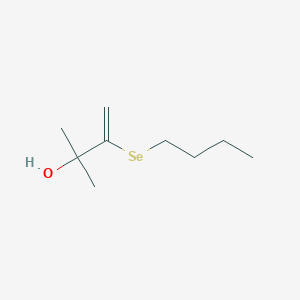
3-(Butylselanyl)-2-methylbut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol typically involves the reaction of 3-butylselanyl-2-phenylethynylindole with dibutyl diselenide and iron(III) chloride in methylene chloride at room temperature . This reaction yields 3-(butylselanyl)selenophene indole in moderate to good yields.
Industrial Production Methods
The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Butylselanyl)-2-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenides.
Substitution: The butylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and Oxone®.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(Butylselanyl)-2-methylbut-3-en-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Its potential anticancer and antimicrobial activities are being explored for therapeutic applications.
Industry: The compound’s unique chemical properties make it suitable for use in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 3-(Butylselanyl)-2-methylbut-3-en-2-ol involves its interaction with cellular components, leading to various biological effects. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also interact with specific molecular targets, such as enzymes and proteins, to exert its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Butylselanyl)selenophene
- 4-Alkoxyselenophenes
- Ebselen
Comparison
Compared to other organoselenium compounds, 3-(Butylselanyl)-2-methylbut-3-en-2-ol is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
685570-19-8 |
|---|---|
Molecular Formula |
C9H18OSe |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-butylselanyl-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C9H18OSe/c1-5-6-7-11-8(2)9(3,4)10/h10H,2,5-7H2,1,3-4H3 |
InChI Key |
MZXJTGOKBYCOLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Se]C(=C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
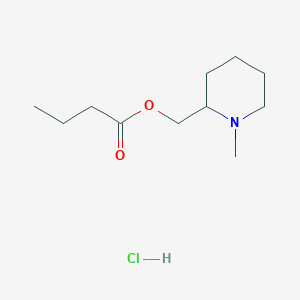
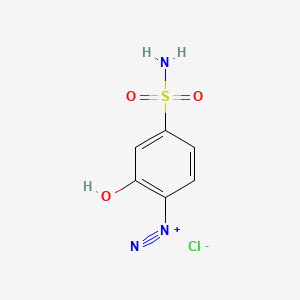
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)
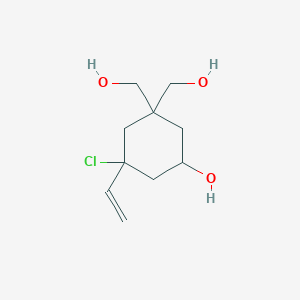

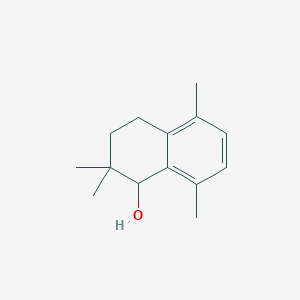
![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)

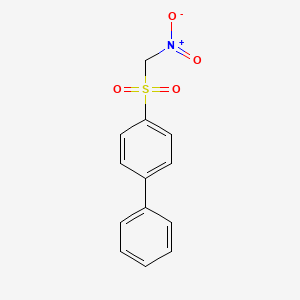
![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
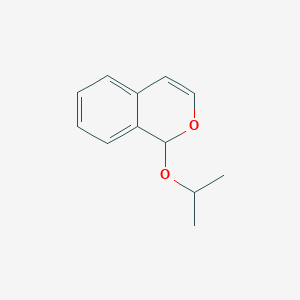
![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)
![{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B12535550.png)
